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Compound of Interest

Compound Name: Rolapitant Hydrochloride

Cat. No.: B610552

Introduction

Rolapitant hydrochloride is a highly selective, long-acting antagonist of the substance
P/neurokinin-1 (NK-1) receptor.[1][2][3] It is indicated for the prevention of delayed nausea and
vomiting associated with emetogenic cancer chemotherapy, administered in combination with
other antiemetic agents like 5-HT3 receptor antagonists and dexamethasone.[4][5] The emetic
reflex, particularly in the delayed phase following chemotherapy, is primarily mediated by the
binding of substance P to NK-1 receptors in the brain's vomiting centers.[1][6] Rolapitant's
distinct pharmacological profile, characterized by its high receptor affinity, long half-life, and
unique metabolic pathway, differentiates it from other NK-1 receptor antagonists.[7][8] This
technical guide provides an in-depth overview of the preclinical pharmacology of Rolapitant,
focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the
experimental protocols used for its evaluation.

Mechanism of Action

Rolapitant exerts its antiemetic effect by selectively and competitively blocking the binding of
substance P to NK-1 receptors located in the central nervous system, particularly in the
nucleus tractus solitarius and area postrema which are critical for the emetic reflex.[1][6]
Substance P, a neuropeptide, is released in response to emetogenic stimuli like chemotherapy
and acts as the primary endogenous ligand for the NK-1 receptor.[1] By preventing this
interaction, Rolapitant effectively inhibits the downstream signaling that leads to nausea and
vomiting.[1][9]
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In vitro studies have demonstrated that Rolapitant possesses a high affinity for the human NK-1
receptor and exhibits over 1,000-fold greater selectivity for the NK-1 receptor compared to NK-
2 or NK-3 receptor subtypes.[10][11] This high selectivity minimizes off-target effects. As a
potent antagonist, it crosses the blood-brain barrier to occupy NK-1 receptors in the brain,
which is essential for its clinical efficacy.[4][10]
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Caption: Rolapitant's antagonism of the NK-1 receptor to block the emetic pathway.

Pharmacodynamics

The pharmacodynamic effect of Rolapitant is directly linked to its high and sustained
occupancy of NK-1 receptors in the brain. Positron Emission Tomography (PET) studies in
humans have shown that a single oral dose of Rolapitant results in greater than 90% NK-1
receptor occupancy for up to 120 hours (5 days).[5][8] This prolonged receptor blockade is
consistent with its long plasma half-life and is the basis for its efficacy in preventing delayed-
phase chemotherapy-induced nausea and vomiting (CINV).

Table 1: Pharmacodynamic Profile of Rolapitant
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Parameter Value Species/System
NK-1 Receptor Binding L
. _ 0.66 nmol/L Human (in vitro)[11]
Affinity (Ki)
>1,000-fold for NK-1 vs. NK-
Receptor Selectivity Human (in vitro)[11]

2/NK-3

| Brain NK-1 Receptor Occupancy | >90% at 120 hours post-dose | Human (in vivo PET)[5][8] |

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of Rolapitant is distinguished by its high bioavailability, extensive
tissue distribution, and exceptionally long elimination half-life.[10][12]

o Absorption: Rolapitant is well-absorbed after oral administration, with a bioavailability of over
90%.[10] Peak plasma concentrations (Tmax) are achieved approximately 4 hours after a
single dose under fasting conditions.[10][13]

 Distribution: The drug is highly bound to plasma proteins (99.8%) and has a large apparent
volume of distribution (Vd/F) of approximately 387 L in cancer patients, which indicates
extensive distribution into tissues.[10][13] Notably, it crosses the blood-brain barrier to
engage its target receptors.[10] Studies in rats have shown that Rolapitant is also distributed
into milk.[10][14]

o Metabolism: Rolapitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to
form a major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant).[10][12][14] The
exposure to this active metabolite is approximately 50% of the parent drug in plasma.[15]
Unlike other approved NK-1 receptor antagonists, Rolapitant does not significantly inhibit or
induce CYP3A4 activity, which reduces the potential for certain drug-drug interactions.[7][8]
[16]

o Excretion: Elimination occurs predominantly through the hepatic/biliary route.[2][13]
Following a radiolabeled oral dose, approximately 73% of the radioactivity is recovered in the
feces (with a substantial portion as unchanged drug) and 14.2% is recovered in the urine
(primarily as metabolites).[10][15] The elimination half-life is very long, ranging from 169 to
183 hours (approximately 7 days).[10][12]

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5592904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5592904/
https://www.drugtopics.com/view/fda-approves-rolapitant-prevent-chemotherapy-induced-nausea-and-vomiting
https://pmc.ncbi.nlm.nih.gov/articles/PMC5327850/
https://www.drugs.com/monograph/rolapitant.html
https://en.wikipedia.org/wiki/Rolapitant
https://www.drugs.com/monograph/rolapitant.html
https://www.drugs.com/monograph/rolapitant.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/206500s000lbl.pdf
https://www.drugs.com/monograph/rolapitant.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/206500s000lbl.pdf
https://www.drugs.com/monograph/rolapitant.html
https://www.drugs.com/monograph/rolapitant.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2020/206500s008,208399s004lbl.pdf
https://www.drugs.com/monograph/rolapitant.html
https://en.wikipedia.org/wiki/Rolapitant
https://www.accessdata.fda.gov/drugsatfda_docs/label/2020/206500s008,208399s004lbl.pdf
https://pubmed.ncbi.nlm.nih.gov/30032410/
https://pubmed.ncbi.nlm.nih.gov/31622113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5327850/
https://pubmed.ncbi.nlm.nih.gov/30422319/
https://www.dovepress.com/differential-clinical-pharmacology-of-rolapitant-in-delayed-chemothera-peer-reviewed-fulltext-article-DDDT
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/206500s000lbl.pdf
https://www.drugs.com/monograph/rolapitant.html
https://pubmed.ncbi.nlm.nih.gov/30032410/
https://www.drugs.com/monograph/rolapitant.html
https://en.wikipedia.org/wiki/Rolapitant
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Oral Administration

(Rolapitant HCI)

Gl Tract
(>90% Bioavailability)

Liver Metabolism

(CYP3A4)

1
|
| Biliary
i Route
|
Active Metabolite Fecal Excretion
(M19) (~73% of dose)

Systemic Circulation
(99.8% Protein Bound)

¥4 =~ 180 hrs

Renal Excretion
(~14% of dose,
as metabolites)

Extensive Tissue
Distribution (Vd = 387 L)

Brain
(Target Site)

Click to download full resolution via product page

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of Rolapitant.
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Table 2: Key Pharmacokinetic Parameters of Rolapitant (Human Data)

Parameter Value

Bioavailability (F) >90%[10]

Time to Peak Plasma Concentration (Tmax) ~4 hours[10][13]

Plasma Protein Binding 99.8%[10][12]

Apparent Volume of Distribution (Vd/F) 387 L (cancer patients)[13]
Terminal Half-life (t¥2) 169-183 hours[10][12]
Primary Metabolizing Enzyme CYP3A4[10][12][14]

M19 (C4-pyrrolidine-hydroxylated rolapitant)[10]

Major Active Metabolite
[14]

| Primary Route of Excretion | Hepatic/Biliary[2][13] |

In Vivo Efficacy Models

The ferret is a well-established and translationally valid animal model for studying CINV
because its emetic reflex is pharmacologically similar to that of humans.[17][18][19]
Administration of the chemotherapeutic agent cisplatin to ferrets produces a dose-dependent
emetic response that can be divided into an acute phase (first 24 hours) and a delayed phase
(24-72 hours), mimicking the clinical presentation.[17][20] Preclinical studies in this model were
pivotal in demonstrating the antiemetic efficacy of NK-1 receptor antagonists, including
Rolapitant.[3][20] These studies typically involve administering Rolapitant prior to a cisplatin
challenge and quantifying the reduction in emetic episodes (retches and vomits) compared to a
control group.

Drug-Drug Interaction Profile
Rolapitant's drug-drug interaction profile is a key differentiating feature.
o CYP3A4: While Rolapitant is a substrate of CYP3A4, it does not act as a clinically relevant

inhibitor or inducer of this enzyme.[8][16] This minimizes interactions with co-administered
CYP3A4 substrates, such as dexamethasone, for which other NK-1 antagonists require dose
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adjustments.[8] Strong CYP3A4 inducers (e.g., rifampin) can significantly decrease
Rolapitant exposure, while strong inhibitors (e.g., ketoconazole) have a minimal effect.[16]

o CYP2D6: Rolapitant is a moderate inhibitor of CYP2D6.[10][12] This inhibitory effect is
prolonged, lasting for at least 28 days after a single dose, and can increase the plasma
concentrations of CYP2D6 substrates.[14][21]

» Transporters: Rolapitant is an inhibitor of the Breast Cancer Resistance Protein (BCRP) and
P-glycoprotein (P-gp) transporters.[10][12][22] This can increase the plasma concentrations
of substrates for these transporters.[12][22]

Table 3: Preclinical Drug-Drug Interaction Profile of Rolapitant

EnzymelTransporter Effect of Rolapitant Implication

Low potential for
o interaction with CYP3A4
Substrate; Not an inhibitor .
CYP3A4 . substrates. Efficacy may
or inducer[8][16][23]
be reduced by strong

CYP3A4 inducers.[16][23]

Increased exposure of
CYP2D6 substrates.
Moderate Inhibitor (long- Contraindicated with
CYP2D6 _ _
lasting)[10][12][14] substrates having a narrow
therapeutic index (e.g.,

thioridazine).[10][14]

Increased exposure of BCRP
BCRP Inhibitor[10][22] substrates (e.qg., sulfasalazine,
rosuvastatin).[12][22]

| P-glycoprotein (P-gp) | Inhibitor[10][12] | Increased exposure of P-gp substrates (e.g.,
digoxin).[12] |

Detailed Experimental Protocols
In Vitro NK-1 Receptor Competition Binding Assay
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This protocol determines the binding affinity (Ki) of Rolapitant for the NK-1 receptor by
measuring its ability to displace a radiolabeled ligand.

Methodology
e Membrane Preparation:
o Culture cells stably expressing the human NK-1 receptor (e.g., HEK293 or CHO cells).[24]

o Harvest confluent cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCI, pH
7.4, with protease inhibitors).[25]

o Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[25]

o Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x
9).[25]

o Resuspend the membrane pellet in an appropriate assay buffer and determine the protein
concentration. Store aliquots at -80°C.[25]

o Competitive Binding Reaction:

o In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a
radioligand (e.g., [125I]-Substance P) at or below its Kd, and serially diluted
concentrations of the test compound (Rolapitant).[26][27]

o Include control wells for total binding (radioligand + membranes, no competitor) and non-
specific binding (radioligand + membranes + a saturating concentration of unlabeled
Substance P, e.g., 1 uM).[26][28]

o Use an assay buffer such as HEPES or Tris-HCI supplemented with MgClz, BSA, and a
peptidase inhibitor like bacitracin.[27][28]

o Incubate the plate for a defined period (e.g., 3 hours) at a controlled temperature (e.g.,
4°C) with gentle agitation.[26]

e Separation and Quantification:
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o Rapidly terminate the reaction by filtering the contents of each well through glass fiber
filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[25][27]

o Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
[25][26]

o Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound
radioactivity using a liquid scintillation counter.[25]

o Data Analysis:
o Calculate the percentage of specific binding at each concentration of Rolapitant.

o Plot the percentage of specific binding against the logarithm of the competitor
concentration and fit the data using non-linear regression to determine the IC50 value (the
concentration that inhibits 50% of specific binding).[26]

o Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = 1C50 / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[26]
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Caption: General workflow for an in vitro NK-1 receptor competitive binding assay.
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In Vivo Cisplatin-Induced Emesis Assay (Ferret Model)

This protocol evaluates the in vivo antiemetic efficacy of Rolapitant.
Methodology
e Animal Acclimation and Preparation:
o Acclimate male ferrets to the laboratory environment and observation cages.
o Ensure animals are fasted overnight before the experiment but have free access to water.
e Dosing and Challenge:

o Administer the test article (Rolapitant, formulated in a suitable vehicle) or vehicle control
via the intended clinical route (e.g., oral gavage) at a predetermined time before the
emetic challenge (e.g., 1-2 hours).

o Administer a standardized dose of cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce both
acute and delayed emesis.[17][20]

e Observation and Data Collection:

(¢]

Continuously observe the animals for a period of 72 hours post-cisplatin administration.
[29]

(¢]

Record the latency to the first emetic episode.

[¢]

Quantify the total number of retches (rhythmic abdominal contractions without expulsion of
gastric contents) and vomits (forceful expulsion of gastric contents) for each animal.[20]
The sum of retches and vomits is often used as a primary endpoint.

(¢]

Monitor animal well-being, body weight, and food/water intake throughout the study.

o Data Analysis:

o Divide the observation period into the acute phase (0-24 hours) and the delayed phase
(24-72 hours).
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o Compare the mean number of emetic episodes in the Rolapitant-treated group to the
vehicle-control group for each phase using appropriate statistical tests (e.g., Mann-
Whitney U test or t-test).

o Calculate the percentage inhibition of emesis for the treated group relative to the control
group.

Conclusion

The preclinical pharmacology of Rolapitant Hydrochloride defines it as a potent, selective,
and exceptionally long-acting NK-1 receptor antagonist. Its high affinity and sustained receptor
occupancy in the brain provide a strong basis for its efficacy in preventing delayed CINV. Key
differentiating features include its unique pharmacokinetic profile, particularly its long half-life
and lack of CYP3A4 inhibition or induction, which simplifies its use with concomitant
medications commonly prescribed in oncology. The comprehensive preclinical evaluation,
utilizing robust in vitro binding assays and translationally relevant in vivo models, has firmly
established the pharmacological foundation for its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Rolapitant Hydrochloride? [synapse.patsnap.com]

2. dovepress.com [dovepress.com]

3. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent -
PMC [pmc.ncbi.nim.nih.gov]

4. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of
Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

5. drugtopics.com [drugtopics.com]

6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf
[ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b610552?utm_src=pdf-body
https://www.benchchem.com/product/b610552?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-rolapitant-hydrochloride
https://www.dovepress.com/differential-clinical-pharmacology-of-rolapitant-in-delayed-chemothera-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC9479433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9479433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5312632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5312632/
https://www.drugtopics.com/view/fda-approves-rolapitant-prevent-chemotherapy-induced-nausea-and-vomiting
https://www.ncbi.nlm.nih.gov/books/NBK470394/
https://www.ncbi.nlm.nih.gov/books/NBK470394/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. The safety of rolapitant for the treatment of nausea and vomiting associated with
chemotherapy - PubMed [pubmed.ncbi.nim.nih.gov]

8. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea
and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

9. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent
Developments [synapse.patsnap.com]

10. drugs.com [drugs.com]

11. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific
populations - PMC [pmc.ncbi.nim.nih.gov]

12. Rolapitant - Wikipedia [en.wikipedia.org]
13. accessdata.fda.gov [accessdata.fda.gov]
14. accessdata.fda.gov [accessdata.fda.gov]

15. Absorption, metabolism, and excretion of the antiemetic rolapitant, a selective
neurokinin-1 receptor antagonist, in healthy male subjects - PubMed
[pubmed.ncbi.nim.nih.gov]

16. Pharmacokinetic Interactions of Rolapitant With Cytochrome P450 3A Substrates in
Healthy Subjects - PubMed [pubmed.ncbi.nim.nih.gov]

17. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and
the effects of 5-HTs receptor antagonists - PubMed [pubmed.ncbi.nim.nih.gov]

18. CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL | Scilit
[scilit.com]

19. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed
[pubmed.ncbi.nim.nih.gov]

20. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and
the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nim.nih.gov]

21. accessdata.fda.gov [accessdata.fda.gov]

22. Integrated safety analysis of rolapitant with coadministered drugs from phase II/lI trials:
an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nim.nih.gov]

23. accessdata.fda.gov [accessdata.fda.gov]

24. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained
aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor
antagonist - PMC [pmc.ncbi.nim.nih.gov]

25. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31622113/
https://pubmed.ncbi.nlm.nih.gov/31622113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5327850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5327850/
https://synapse.patsnap.com/blog/understanding-nk1-antagonists-and-methods-to-keep-abreast-of-their-recent-developments
https://synapse.patsnap.com/blog/understanding-nk1-antagonists-and-methods-to-keep-abreast-of-their-recent-developments
https://www.drugs.com/monograph/rolapitant.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5592904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5592904/
https://en.wikipedia.org/wiki/Rolapitant
https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/206500s000lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2020/206500s008,208399s004lbl.pdf
https://pubmed.ncbi.nlm.nih.gov/30032410/
https://pubmed.ncbi.nlm.nih.gov/30032410/
https://pubmed.ncbi.nlm.nih.gov/30032410/
https://pubmed.ncbi.nlm.nih.gov/30422319/
https://pubmed.ncbi.nlm.nih.gov/30422319/
https://pubmed.ncbi.nlm.nih.gov/20509026/
https://pubmed.ncbi.nlm.nih.gov/20509026/
https://www.scilit.com/publications/df4563210712f669d57b5c540ca9010b
https://www.scilit.com/publications/df4563210712f669d57b5c540ca9010b
https://pubmed.ncbi.nlm.nih.gov/7198011/
https://pubmed.ncbi.nlm.nih.gov/7198011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3043247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3043247/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/208399Orig1s000ClinPharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5452074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5452074/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/206500Orig1s000ClinPharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3096782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3096782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3096782/
https://www.benchchem.com/pdf/Application_Note_Neurokinin_1_Receptor_Binding_Assay_Using_DiMe_C7.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 26. benchchem.com [benchchem.com]
e 27. benchchem.com [benchchem.com]

e 28. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic
Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

e 29. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a
Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus
murinus (House Musk Shrew) [frontiersin.org]

« To cite this document: BenchChem. [Preclinical Pharmacology of Rolapitant Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610552#preclinical-pharmacology-of-rolapitant-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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